molecular formula C11H12F2O2 B1412953 Ethyl 2,4-difluoro-6-methylphenylacetate CAS No. 1803786-52-8

Ethyl 2,4-difluoro-6-methylphenylacetate

Cat. No.: B1412953
CAS No.: 1803786-52-8
M. Wt: 214.21 g/mol
InChI Key: JFRRWDUHXHSVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-difluoro-6-methylphenylacetate is a fluorinated phenylacetate ester characterized by two fluorine atoms at the 2- and 4-positions of the phenyl ring and a methyl group at the 6-position. Fluorinated aromatic esters are critical intermediates in pharmaceutical synthesis due to their metabolic stability and lipophilicity, which enhance bioavailability . The ethyl ester moiety may confer slower hydrolysis rates compared to methyl esters, influencing drug delivery kinetics .

Properties

CAS No.

1803786-52-8

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

ethyl 2-(2,4-difluoro-6-methylphenyl)acetate

InChI

InChI=1S/C11H12F2O2/c1-3-15-11(14)6-9-7(2)4-8(12)5-10(9)13/h4-5H,3,6H2,1-2H3

InChI Key

JFRRWDUHXHSVBY-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C=C(C=C1C)F)F

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1C)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2,4-difluoro-6-methylphenylacetate with structurally related phenylacetate derivatives, focusing on substituent effects, molecular properties, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound* Not explicitly provided C${11}$H${12}$F$2$O$2$ (inferred) ~214.21 (inferred) 2,4-difluoro; 6-methyl; ethyl ester Likely intermediate for APIs; enhanced lipophilicity vs. methyl esters
Ethyl 2,4-dibromo-6-fluorophenylacetate 1803817-32-4 C${10}$H$9$Br$2$FO$2$ 370.89 2,4-dibromo; 6-fluoro; ethyl ester High molecular weight; bromine enhances lipophilicity but may reduce metabolic stability
Ethyl 2,4-difluoro-6-methoxyphenylacetate 691905-11-0 C${11}$H${12}$F$2$O$3$ 230.21 2,4-difluoro; 6-methoxy; ethyl ester Methoxy group increases electron density, potentially altering reactivity
Mthis compound 1806334-69-9 C${10}$H${10}$F$2$O$2$ 200.18 2,4-difluoro; 6-methyl; methyl ester Faster hydrolysis vs. ethyl esters; used in high-purity API synthesis

Key Comparisons:

  • Substituent Effects: Halogen Type: Bromine (in Ethyl 2,4-dibromo-6-fluorophenylacetate) increases molecular weight and lipophilicity but may hinder metabolic clearance compared to fluorine . The target compound’s fluorine substituents likely improve metabolic stability and reduce steric hindrance.
  • Ester Group Impact :
    • Ethyl esters (e.g., target compound) generally exhibit slower hydrolysis than methyl esters (e.g., Mthis compound), which can prolong half-life in drug formulations .
  • Applications :
    • Brominated analogs (e.g., Ethyl 2,4-dibromo-6-fluorophenylacetate) may serve as intermediates in halogen-rich bioactive molecules, while methoxy-substituted derivatives are explored for their electronic properties in agrochemicals . The target compound’s methyl and fluorine substituents make it a candidate for CNS drug intermediates due to balanced lipophilicity and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.